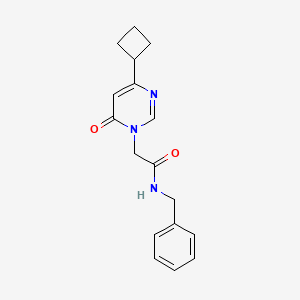![molecular formula C15H15F3N2O3 B7630835 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)
2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one has a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Inflammatory cells, 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one is its relatively simple synthesis method, which makes it accessible to researchers. It has also been found to be stable under a range of conditions, which makes it suitable for use in lab experiments.
However, there are also limitations to using 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which means that care must be taken when handling the compound.
将来の方向性
There are several potential future directions for research on 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one. One area of interest is its potential use in the treatment of cancer, where it could be further studied to determine its efficacy and safety. Another area of interest is its potential use as a herbicide, where it could be further developed and tested for use in crop protection.
In addition, further studies could be conducted to better understand the mechanism of action of 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one and to identify potential targets for its use in various applications. Overall, the potential applications of 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one make it a promising compound for further research and development.
合成法
The synthesis of 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one involves the reaction of 3-(2-methylphenoxy)propan-1-ol with 2,6-dichloropyridazine in the presence of a base and a catalyst. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. This method has been reported in several studies and has been found to be efficient and reproducible.
科学的研究の応用
2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could have implications in the treatment of inflammatory diseases.
In agriculture, 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one has been studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds and has shown promise as a selective herbicide that could be used to control weeds in crops such as soybeans and maize.
特性
IUPAC Name |
2-[2-hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-10-4-2-3-5-12(10)23-9-11(21)8-20-14(22)7-6-13(19-20)15(16,17)18/h2-7,11,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJNBOUAAVTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(=O)C=CC(=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea](/img/structure/B7630756.png)

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)


![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)